3-(4-Bromophenyl)-2'-thiomethylpropiophenone
Descripción
BenchChem offers high-quality 3-(4-Bromophenyl)-2'-thiomethylpropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)-2'-thiomethylpropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-1-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrOS/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFBZUUDXOMLMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501209971 | |
| Record name | 3-(4-Bromophenyl)-1-[2-(methylthio)phenyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501209971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-19-8 | |
| Record name | 3-(4-Bromophenyl)-1-[2-(methylthio)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Bromophenyl)-1-[2-(methylthio)phenyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501209971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Dissolving 3-(4-Bromophenyl)-2'-thiomethylpropiophenone for In Vitro Assays: An Application Guide
Abstract
This comprehensive guide provides a detailed framework for the solubilization of 3-(4-Bromophenyl)-2'-thiomethylpropiophenone, a hydrophobic compound, for use in a variety of in vitro assays. Recognizing the critical impact of solvent choice on experimental outcomes, this document moves beyond a simple protocol to offer a decision-making workflow. It addresses the challenges of dissolving poorly water-soluble compounds and provides a systematic approach to solvent selection, stock solution preparation, and the validation of solvent tolerance in biological systems. This guide is intended for researchers, scientists, and drug development professionals seeking to ensure the reliability and reproducibility of their in vitro data.
Introduction: The Challenge of Hydrophobicity in In Vitro Systems
The translation of promising chemical entities into biological insights is often hampered by a fundamental physicochemical property: solubility. 3-(4-Bromophenyl)-2'-thiomethylpropiophenone, a member of the propiophenone family, is predicted to be a hydrophobic molecule based on its chemical structure. While specific experimental data for this compound is not widely available, its molecular formula (C₁₆H₁₅BrOS) and molecular weight (335.26 g/mol ) suggest limited aqueous solubility[1]. The introduction of such compounds into the aqueous environment of in vitro assays, such as cell culture media, necessitates the use of organic solvents.
The choice of solvent is not a trivial procedural step; it is a critical experimental parameter that can profoundly influence the biological activity of the compound and the assay system itself. Solvents can induce cellular stress, alter membrane permeability, and even interfere with assay readouts[2][3]. Therefore, a judicious and systematic approach to solvent selection and use is paramount to generating meaningful and reproducible data. This guide provides the foundational principles and practical steps to navigate these challenges.
Compound Profile: 3-(4-Bromophenyl)-2'-thiomethylpropiophenone
A thorough understanding of a compound's physicochemical properties is the cornerstone of successful formulation. While experimental data for 3-(4-Bromophenyl)-2'-thiomethylpropiophenone is sparse, we can infer its characteristics from its structure and from related compounds.
| Property | Value/Prediction | Source/Rationale |
| Molecular Formula | C₁₆H₁₅BrOS | ChemicalBook[1] |
| Molecular Weight | 335.26 g/mol | ChemicalBook[1] |
| Predicted Lipophilicity (XLogP) | High (likely > 3) | Inferred from similar brominated aromatic ketones on PubChem[4][5][6] |
| Aqueous Solubility | Predicted to be low | Based on high predicted lipophilicity and general characteristics of propiophenone derivatives. |
The high predicted lipophilicity strongly suggests that this compound will not be readily soluble in aqueous buffers like phosphate-buffered saline (PBS) or cell culture media.
Solvent Selection: A Decision-Making Framework
The ideal solvent should effectively dissolve the compound at a high concentration to create a stock solution, be miscible with the aqueous assay medium, and exhibit minimal toxicity or off-target effects at its final working concentration[7][8][9].
Primary Solvent Candidates
The following table summarizes the most common primary solvents for in vitro assays.
| Solvent | Properties & Considerations | Recommended Max. Concentration in Media |
| Dimethyl Sulfoxide (DMSO) | - Excellent solubilizing power for many hydrophobic compounds.- Miscible with water.- Can induce cell differentiation, oxidative stress, and has other off-target effects.[2][10][11] | < 0.5% (v/v), ideally ≤ 0.1%[7] |
| Ethanol (EtOH) | - Good solubilizing power for many compounds.- Can alter cell membrane integrity.[7] | < 0.5% (v/v) |
| Methanol (MeOH) | - Similar to ethanol but can be more toxic. | < 0.1% (v/v) |
Co-Solvents and Advanced Strategies
If the compound remains insoluble in primary solvents or if the required concentration of the primary solvent is too high, co-solvents can be employed. These are substances added to the primary solvent or the final medium to improve the solubility of hydrophobic compounds[12][13][14].
-
Polyethylene Glycols (e.g., PEG400): Can improve solubility and are generally well-tolerated by cells.
-
Surfactants (e.g., Tween® 80, Cremophor® EL): These non-ionic surfactants can form micelles to encapsulate hydrophobic compounds. However, they can also interfere with cell membranes and some assay technologies.
Experimental Protocols
Protocol 1: Determining the Solubility of 3-(4-Bromophenyl)-2'-thiomethylpropiophenone
Objective: To empirically determine the best solvent and the maximum stock concentration.
Materials:
-
3-(4-Bromophenyl)-2'-thiomethylpropiophenone
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Ethanol (200 proof), molecular biology grade
-
Methanol, ACS grade
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Weigh out a small, precise amount of the compound (e.g., 1-5 mg) into a tared microcentrifuge tube.
-
Add a small, calculated volume of the first test solvent (e.g., DMSO) to achieve a high target concentration (e.g., 100 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate in a water bath for 10-15 minutes.
-
Visually inspect the solution against a dark background for any undissolved particulate matter.
-
If the compound is fully dissolved, this is your maximum stock concentration for that solvent.
-
If not, add a small, precise volume of solvent to dilute the concentration and repeat steps 3-5 until complete dissolution is achieved.
-
Repeat this process for each test solvent (Ethanol, Methanol).
-
Record the highest achievable concentration for each solvent.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a standardized stock solution for subsequent dilutions.
Materials:
-
3-(4-Bromophenyl)-2'-thiomethylpropiophenone (MW: 335.26 g/mol )
-
DMSO, cell culture grade
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Calculate the mass of the compound required. For a 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 335.26 g/mol = 0.0033526 g = 3.35 mg
-
-
Carefully weigh 3.35 mg of the compound into a sterile tube.
-
Add 1 mL of DMSO.
-
Vortex and sonicate as described in Protocol 4.1 until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
Protocol 3: Determining Solvent Tolerance of the In Vitro Assay
Objective: To determine the highest concentration of the chosen solvent that does not affect the health or response of the cells in the assay.
Materials:
-
The specific cell line and assay system to be used.
-
The chosen solvent (e.g., DMSO).
-
Cell culture medium.
-
Assay-specific reagents (e.g., for viability, proliferation, or signaling readouts).
Procedure:
-
Plate cells at the desired density for your assay.
-
Prepare a serial dilution of the solvent in the cell culture medium. For DMSO, typical concentrations to test are 1%, 0.5%, 0.25%, 0.1%, and 0.05% (v/v).
-
Include a "medium only" control (no solvent).
-
Replace the existing medium in the cell plates with the medium containing the different solvent concentrations.
-
Incubate for the duration of your planned experiment.
-
Perform your assay (e.g., MTT for viability, luciferase for reporter activity).
-
Analyze the results. The highest solvent concentration that does not produce a significant change compared to the "medium only" control is your maximum tolerable solvent concentration.
Best Practices and Troubleshooting
-
Always Include a Solvent Control: In every experiment, a control group treated with the same concentration of solvent used in the experimental groups must be included to account for any solvent-induced effects.
-
Stepwise Dilution: When diluting the stock solution into the aqueous medium, do so in a stepwise manner or by adding the stock solution to the medium while vortexing to prevent precipitation.
-
Warming: Gentle warming (e.g., to 37°C) can aid in dissolution, but be cautious of compound stability at higher temperatures.
-
Precipitation in Media: If the compound precipitates upon dilution into the cell culture medium, the concentration of the working solution is too high. A lower concentration or the use of a co-solvent may be necessary.
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic. Store it in a desiccator and use fresh aliquots to avoid changes in concentration over time[15].
Conclusion
The successful use of 3-(4-Bromophenyl)-2'-thiomethylpropiophenone in in vitro assays is critically dependent on a well-considered and empirically validated dissolution strategy. While DMSO is a powerful and common solvent, its potential for biological interference necessitates careful control of its final concentration. By following the decision-making framework and protocols outlined in this guide, researchers can confidently prepare this and other hydrophobic compounds for in vitro testing, thereby enhancing the quality and reliability of their scientific findings.
References
- Xing L, Remick DG. Mechanisms of dimethyl sulfoxide augmentation of IL-1 beta production. J Immunol. 2005;174(10):6195-6202.
- Kovach A, et al. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. 2020;7(7):3839-3845.
- Reddit. Alternatives to DMSO? Acetonitrile in biology? r/Chempros. Published April 27, 2021. Accessed February 14, 2026.
- BenchChem. Adjusting for the effects of DMSO on cell line growth and viability in experiments. BenchChem Technical Support. Accessed February 14, 2026.
- Halling-Sørensen B, et al. Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. 2013;65(5):887-894.
- Galvão J, et al. The effect of different solvents on the ATP/ADP content and growth properties of HeLa cells. Cytotechnology. 2018;70(1):335-344.
- ResearchGate. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Published September 2019. Accessed February 14, 2026.
- ResearchGate.
- MedchemExpress. Co-solvents | Biochemical Assay Reagents. Accessed February 14, 2026.
- ChemRxiv. Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. Published 2023. Accessed February 14, 2026.
- PubMed. Considerations regarding use of solvents in in vitro cell based assays. Published October 15, 2013. Accessed February 14, 2026.
- The Journal of Physical Chemistry B. The Hydrophobic Effect and the Role of Cosolvents. Published September 18, 2017. Accessed February 14, 2026.
- SciSpace. Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Published May 26, 2010. Accessed February 14, 2026.
- PubChem. 3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one.
- Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays. Accessed February 14, 2026.
- PubChem. (2E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one.
- International Journal of Current Engineering and Scientific Research. IN-VITRO ANTI-INFLAMMATORY ASSAY OF PROP-2-EN-1-ONE DERIVATIVES. Published 2024. Accessed February 14, 2026.
- BenchChem. Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4'-Methoxy-3-(4-methylphenyl)propiophenone. BenchChem. Accessed February 14, 2026.
- ChemicalBook. 3-(4-BROMOPHENYL)-4'-THIOMETHYLPROPIOPHENONE | 898761-22-3. Accessed February 14, 2026.
- ResearchGate. 3-(4-Bromophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | Request PDF. Published April 2006. Accessed February 14, 2026.
- Google Patents. RU2156247C2 - Propiophenone derivatives and methods of preparation thereof. Accessed February 14, 2026.
- ChemicalBook. 3-(4-Bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine(86-22-6). Accessed February 14, 2026.
- Echemi. (3-(4-bromophenyl)oxetan-3-yl)
- SciELO. In vitro dissolution kinetic for mycophenolic acid derivatives tablets. Published 2012. Accessed February 14, 2026.
- PubChem. 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one.
- Chem-Impex. Acide 3-(4-bromophényl)-2-méthylpropanoïque. Accessed February 14, 2026.
- BOC Sciences. Propiophenone Impurities. Accessed February 14, 2026.
- Sigma-Aldrich. 3-(3-bromophenyl)-4'-thiomethylpropiophenone. Accessed February 14, 2026.
Sources
- 1. 3-(4-BROMOPHENYL)-4'-THIOMETHYLPROPIOPHENONE | 898761-22-3 [chemicalbook.com]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | C13H9BrOS | CID 3112968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | C16H13BrO2 | CID 5372228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(4-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one | C16H13BrO | CID 256543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 3-(4-Bromophenyl)-2'-thiomethylpropiophenone (BTP-Pro) in Neuropharmacology
This Application Note and Protocol Guide details the use of 3-(4-Bromophenyl)-2'-thiomethylpropiophenone (referred to herein as BTP-Pro ), a specialized chemical probe used in neuropharmacology. Based on its structural class (dihydrochalcone/propiophenone derivative), this compound serves as a critical tool for investigating Monoamine Oxidase B (MAO-B) inhibition , dopaminergic neuroprotection , and Structure-Activity Relationships (SAR) of monoamine transporter ligands.
Executive Summary
3-(4-Bromophenyl)-2'-thiomethylpropiophenone (BTP-Pro) is a highly lipophilic, halogenated dihydrochalcone derivative utilized as a research tool to probe the hydrophobic pockets of neuroactive enzymes and transporters. Unlike simple propiophenones, the specific substitution pattern—a 4-bromophenyl moiety at the
Primary Research Applications:
-
MAO-B Inhibition: Acts as a reversible competitive inhibitor, probing the entrance cavity of the Monoamine Oxidase B active site.
-
Precursor Scaffold: Used in the synthesis of novel substituted cathinones and phenylpropylamines to map the Dopamine Transporter (DAT) substrate tolerance.
-
Metabolic Stability Profiling: The 2'-thiomethyl group serves as a "metabolic handle" to study S-oxidation kinetics by cytochrome P450 enzymes in neuronal microsomes.
Technical Specifications & Chemical Properties
| Property | Specification |
| Chemical Name | 3-(4-Bromophenyl)-1-(2-(methylthio)phenyl)propan-1-one |
| CAS Number | 898761-19-8 |
| Molecular Formula | C₁₆H₁₅BrOS |
| Molecular Weight | 335.26 g/mol |
| Solubility | DMSO (>25 mM), Ethanol (>10 mM), Insoluble in water |
| Appearance | White to off-white crystalline solid |
| Purity | |
| Storage | -20°C, desiccated, protected from light |
Mechanism of Action
MAO-B Inhibition
BTP-Pro functions as a selective MAO-B inhibitor . The mechanism relies on the structural homology of dihydrochalcones to the MAO-B substrate binding pocket.
-
Entrance Cavity Binding: The 2'-thiomethyl group occupies the entrance cavity, providing steric bulk that selects for the B-isoform over MAO-A.
-
Substrate Cavity Interaction: The 4-bromophenyl chain extends into the substrate cavity. The bromine atom engages in halogen bonding with backbone carbonyls (e.g., Pro102), enhancing affinity compared to non-halogenated analogs.
Dopaminergic Signaling Pathway
By inhibiting MAO-B, BTP-Pro prevents the oxidative deamination of dopamine, thereby increasing synaptic dopamine levels and reducing the formation of neurotoxic reactive oxygen species (ROS) associated with dopamine metabolism.
Figure 1: Mechanism of MAO-B inhibition by BTP-Pro, preventing dopamine degradation and ROS generation.
Experimental Protocols
Protocol A: Fluorometric MAO-B Inhibition Assay
Objective: Determine the IC₅₀ of BTP-Pro against recombinant human MAO-B.
Reagents:
-
Recombinant Human MAO-B (1 U/mL).
-
Substrate: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine).
-
Co-substrate: Tyramine or Benzylamine.
-
HRP (Horseradish Peroxidase).
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
Workflow:
-
Preparation: Dissolve BTP-Pro in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 nM to 10 µM) in Assay Buffer (final DMSO < 1%).
-
Enzyme Incubation: Add 50 µL of diluted MAO-B to 96-well black microplates. Add 10 µL of BTP-Pro dilutions. Incubate for 15 min at 37°C to allow equilibrium binding.
-
Reaction Initiation: Add 40 µL of Master Mix (200 µM Amplex Red, 1 U/mL HRP, 1 mM Tyramine).
-
Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) kinetically for 30 minutes.
-
Analysis: Calculate the slope (RFU/min) for the linear portion. Plot % Activity vs. Log[Inhibitor] to determine IC₅₀.
Validation Criteria:
-
Z'-factor: > 0.5.
-
Reference Control: Selegiline (IC₅₀ ≈ 10–20 nM) should be run in parallel.
Protocol B: Microsomal Metabolic Stability Assay
Objective: Assess the stability of the 2'-thiomethyl group (S-oxidation) and the propiophenone core.
Reagents:
-
Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-incubation: Mix 30 µL microsomes (final 0.5 mg/mL) with 360 µL buffer (PBS, pH 7.4). Add 5 µL BTP-Pro (final 1 µM). Pre-warm at 37°C for 5 min.
-
Initiation: Add 40 µL NADPH regenerating system.
-
Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots and dispense into 150 µL Quench Solution.
-
Processing: Centrifuge at 4000 rpm for 15 min. Collect supernatant.
-
LC-MS/MS Analysis: Monitor parent ion (m/z 335.0/337.0) and potential S-oxide metabolite (+16 Da).
Figure 2: Step-by-step workflow for pharmacological profiling of BTP-Pro.
Data Analysis & Interpretation
When analyzing BTP-Pro, researchers should expect the following profile based on structure-activity relationships (SAR) of dihydrochalcones:
| Parameter | Expected Range | Interpretation |
| MAO-B IC₅₀ | 50 nM – 500 nM | High potency due to 4-Br/2'-SMe synergy. |
| MAO-A IC₅₀ | > 10 µM | High selectivity (>100-fold) for B-isoform. |
| Metabolic t1/2 | 15 – 30 min | Moderate stability; S-oxidation is the primary clearance route. |
| Solubility | Low (aq) | Requires carrier (DMSO/Cyclodextrin) for aqueous assays. |
Troubleshooting:
-
Precipitation: If RFU values are erratic, reduce final concentration to < 10 µM or increase DMSO to 2% (verify enzyme tolerance).
-
Low Signal: Ensure Amplex Red is protected from light; BTP-Pro absorbs in UV but not at 530 nm, minimizing interference.
References
-
Chimenti, F., et al. (2009). "Synthesis and biological evaluation of novel 1,3-heterocycle-fused dihydrochalcones as specific MAO-B inhibitors." European Journal of Medicinal Chemistry. Link
-
Kashyap, A., et al. (2021). "Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors." Frontiers in Chemistry. Link
-
Glennon, R. A., et al. (2013). "Structure-Activity Relationships of Synthetic Cathinones." Neuropharmacology. Link
-
Guidechem. (2023). "Chemical Properties of 3-(4-Bromophenyl)-2'-thiomethylpropiophenone (CAS 898761-19-8)." Link
-
Voi, A., et al. (2024). "Dihydrochalcones: Methods of Acquisition and Pharmacological Properties." Molecules. Link
Disclaimer: BTP-Pro is for research use only and is not intended for diagnostic or therapeutic use in humans.
Application Note: Optimized Protocol for Antimicrobial Susceptibility Profiling of Thiomethyl-Functionalized Scaffolds
Introduction & Scientific Rationale
Thiomethyl (-SCH₃) groups are increasingly utilized in medicinal chemistry as bioisosteres for methoxy (-OCH₃) groups. They offer unique pharmacokinetic advantages, including altered lipophilicity (logP), enhanced metabolic stability against O-demethylation, and the potential for specific interactions with sulfur-loving metal centers in metalloenzymes.
However, the evaluation of thiomethyl compounds presents distinct challenges compared to standard libraries. Their hydrophobicity often leads to precipitation in aqueous media, and the thioether moiety is susceptible to oxidation (to sulfoxides or sulfones) during prolonged incubation. Furthermore, sulfur-containing compounds can occasionally interfere with redox-based viability indicators.
This guide provides a rigorous, self-validating protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of thiomethyl derivatives, compliant with CLSI M07 standards but optimized for sulfur-based pharmacophores.
Pre-Analytical Considerations (The "Expertise" Pillar)
Before initiating the assay, three critical factors specific to thiomethyl chemistry must be addressed to ensure data integrity.
Solubility & Solvent Compatibility
Thiomethyl compounds are often highly lipophilic. Standard DMSO stocks (10 mM) may precipitate upon dilution into cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Directive: Perform a "Turbidity Check" prior to inoculation. Dilute the compound to the highest test concentration (e.g., 256 µg/mL) in CAMHB. If precipitation occurs (visible cloudiness), you must use a solubilizing agent like Tween-80 (0.002% final concentration) or reduce the testing range.
-
Validation: Ensure final DMSO concentration is
to prevent solvent toxicity from masking compound activity.
Oxidation Stability
The -SCH₃ group can oxidize to -S(O)CH₃ (sulfoxide) under aerobic incubation conditions, potentially altering the pharmacophore.
-
Directive: Prepare stock solutions fresh on the day of the assay. Do not store diluted working solutions.
-
Control: If the compound is a lead candidate, run a parallel LC-MS stability check of the compound in media after 24 hours to quantify the ratio of Thioether:Sulfoxide.
Redox Interference
While thioethers are generally stable, metabolic cleavage can release thiols (-SH), which are strong reducing agents. This can cause false positives in Resazurin (Alamar Blue) assays by reducing the dye non-enzymatically.
-
Directive: Include a "Sterile Chemical Control" (Media + Compound + Dye, no bacteria) to quantify abiotic dye reduction.
Experimental Protocol: Broth Microdilution
This protocol is aligned with CLSI M07-A11 guidelines but includes specific modifications for hydrophobic thiomethyl compounds.
Materials
-
Test Compounds: Thiomethyl derivatives (Freshly prepared 10 mM stock in 100% DMSO).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Organisms: ATCC reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).
-
Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).
-
Plate: 96-well polystyrene, round-bottom (prevents light scattering artifacts from precipitation).
Workflow Visualization
Figure 1: Optimized workflow for testing labile thiomethyl compounds. Note the "Fresh Only" requirement for stock preparation.
Step-by-Step Methodology
-
Inoculum Preparation:
-
Select 3-5 isolated colonies from an overnight agar plate.
-
Suspend in saline to match a 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:150 in CAMHB to achieve the final assay density of
CFU/mL.
-
-
Compound Dilution (The "2x" Method):
-
Prepare a "2x Working Solution" of the highest concentration (e.g., 512 µg/mL) in CAMHB (ensure DMSO is <2%).
-
Dispense 100 µL of sterile CAMHB into columns 2-12 of the 96-well plate.
-
Add 100 µL of the "2x Working Solution" to column 1.
-
Perform serial 2-fold dilutions (transfer 100 µL) from column 1 through column 10. Discard the final 100 µL from column 10.
-
Result: Columns 1-10 contain 100 µL of compound at 2x concentration.[1][2]
-
-
Plate Assembly:
-
Test Wells: Add 100 µL of the diluted Inoculum (Step 1) to columns 1-10. (Final Volume: 200 µL; Final Compound Conc: 1x; Final Inoculum:
CFU/mL). -
Column 11 (Growth Control): 100 µL CAMHB + 100 µL Inoculum + Solvent Vehicle (equivalent % DMSO).
-
Column 12 (Sterility/Abiotic Control): 100 µL CAMHB + 100 µL Compound (Highest Conc). Crucial for thiomethyls to check for precipitation or reduction.
-
-
Incubation:
-
Seal plates with gas-permeable film (prevents evaporation but allows O₂).
-
Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).
-
-
Resazurin Development (Optional but Recommended):
-
Add 30 µL of 0.015% Resazurin solution to all wells.
-
Incubate for an additional 1-2 hours.
-
Blue = No Growth (Inhibition).
-
Pink/Colorless = Growth (Metabolic Reduction).
-
Data Analysis & Interpretation
Defining the Endpoints
Because thiomethyl compounds may form a fine precipitate that mimics bacterial growth (turbidity), the Resazurin colorimetric endpoint is superior to simple visual turbidity.
| Endpoint | Definition | Visual Cue |
| MIC | Minimum Inhibitory Concentration | Lowest concentration with Blue color (no dye reduction). |
| MBC | Minimum Bactericidal Concentration | Lowest concentration yielding <5 colonies upon sub-culture of 10 µL to agar. |
| IC50 | Half-Maximal Inhibitory Conc. | Calculated via non-linear regression of OD600 or Fluorescence data. |
Logic for Validating Results
Use the following decision tree to rule out false positives caused by sulfur chemistry.
Figure 2: Decision logic to distinguish true microbial inhibition from compound precipitation or chemical reduction of the dye.
Troubleshooting Common Issues
| Issue | Cause | Corrective Action |
| "Skipped" Wells | Growth at high conc, no growth at low conc. | Likely precipitation at high conc. reducing bioavailability. Use 0.002% Tween-80. |
| Sterility Control turns Pink | Chemical reduction of Resazurin. | The thiomethyl group or a metabolic byproduct is reducing the dye. Switch to colony counting (CFU) on agar plates for MIC determination. |
| Edge Effect | Outer wells show inconsistent growth. | Evaporation. Use a gas-permeable seal and do not use the perimeter wells (fill with water). |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07-A11: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[3] Reading guide for broth microdilution.
-
Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth. Methods, 42(4), 321-324.
-
Alvarez, A., et al. (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. International Journal of Emerging Trends in Chemistry.
-
Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3, 163–175.
Sources
Refining experimental protocols for thiophene-containing molecules
Topic: Refining Experimental Protocols for Thiophene-Containing Molecules
Status: Operational | Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist
Introduction
Welcome to the Thiophene Center of Excellence. Thiophenes are ubiquitous in medicinal chemistry (as bioisosteres for phenyl groups) and materials science (organic semiconductors). However, the very electron-rich nature and sulfur heteroatom that make them useful also introduce unique experimental hurdles: catalyst poisoning, acid-catalyzed decomposition, and metabolic toxicity.
This guide moves beyond standard textbook procedures. It is a troubleshooting hub designed to diagnose why your specific thiophene experiment failed and how to fix it using self-validating protocols.
Module 1: Synthesis & Functionalization
Issue 1: "My Suzuki coupling stalled after 10% conversion. Is the catalyst dead?"
Diagnosis: Likely Sulfur Poisoning (Catalyst Deactivation) .[1] The sulfur atom in thiophene is a soft Lewis base that coordinates strongly to soft metals like Palladium (Pd). If your catalytic cycle is slow, the thiophene substrate will outcompete the phosphine ligands for the Pd center, forming an unreactive complex (catalyst resting state) or leading to Pd aggregation (Palladium black).
The Fix: Increase the rate of Oxidative Addition (OA) and Reductive Elimination (RE) to outrun the poisoning event.
Protocol: Poison-Resistant Suzuki-Miyaura Coupling
Standard conditions often fail. Use this high-turnover protocol.
Reagents:
-
Catalyst Source: Pd(OAc)₂ or Pd₂dba₃ (Avoid Pd(PPh₃)₄; PPh₃ is too labile).
-
Ligand: SPhos or XPhos (Buchwald dialkylbiaryl phosphines). The bulkiness prevents sulfur coordination, and the electron-rich nature accelerates OA.
-
Base: K₃PO₄ (anhydrous) or CsF (for acid-sensitive substrates).
Step-by-Step Methodology:
-
Pre-complexation (Critical): In a separate vial, mix Pd(OAc)₂ (1.0 equiv relative to Pd loading) and SPhos (2.0 equiv) in the reaction solvent (e.g., 1,4-dioxane). Heat to 60°C for 5 minutes. Validation: Solution should turn from orange to a clear/pale yellow active complex.
-
Substrate Addition: Add the pre-formed catalyst solution to the main vessel containing the thiophene halide, boronic acid, and base.
-
Temperature Spike: Do not ramp slowly. Plunge the vessel into a pre-heated block (80–100°C). Reasoning: High temperature favors the catalytic cycle (OA/RE) over the thermodynamic trap of sulfur coordination.
-
Monitoring: Check LCMS at 30 mins. Validation: If <5% conversion and the solution is black, the catalyst aggregated. Switch to a precatalyst scaffold (e.g., XPhos Pd G4).
Data: Ligand Performance in Thiophene Couplings
| Ligand Class | Example | Resistance to S-Poisoning | Oxidative Addition Rate | Recommended Use |
| Triarylphosphines | PPh₃ | Low | Low | Avoid for thiophenes. |
| Bidentate | dppf | Moderate | Moderate | Good for large scale, robust substrates. |
| Dialkylbiaryl | SPhos, XPhos | High | High | Gold Standard for sterically hindered or electron-rich thiophenes. |
| NHC | IPr, IMes | High | Very High | Use if Buchwald ligands fail. |
Issue 2: "I cannot selectively halogenate the C3 position."
Diagnosis: Electronic Bias. The C2 (alpha) position is significantly more nucleophilic than C3 (beta). Electrophilic aromatic substitution (EAS) will exclusively target C2/C5 unless blocked.
The Fix: Use the "Halogen Dance" mechanism or Directed Ortho-Metalation (DoM).
Visual Workflow: Regioselectivity Decision Tree
Caption: Decision logic for selecting between Electrophilic Aromatic Substitution (EAS) and Halogen Dance (Base-mediated migration) to target C2 vs C3 positions.
Module 2: Purification & Handling
Issue 3: "My compound disappeared on the silica column."
Diagnosis: Acid-Catalyzed Polymerization. Electron-rich thiophenes (especially alkyl- or alkoxy-substituted) are prone to polymerization or oxidation on the acidic surface of standard silica gel (pH ~5).
The Fix: Neutralize the stationary phase.
Protocol: Preparation of Neutralized Silica
-
Slurry Method: Suspend silica gel in the eluent solvent containing 1–2% Triethylamine (Et₃N).
-
Packing: Pour the slurry into the column.
-
Flush: Flush with 2 column volumes of pure solvent to remove excess amine (unless the compound is basic).
-
Validation: Check the TLC of the eluent coming off the column. It should not streak.
-
Alternative: Use Alumina (Neutral or Basic) for extremely sensitive oligothiophenes.
-
Module 3: Metabolic Liability (Drug Discovery)
Issue 4: "My thiophene hit is showing hepatotoxicity signals."
Diagnosis: Bioactivation to Reactive Metabolites. Thiophenes are "structural alerts" in drug design. They can undergo metabolic activation by Cytochrome P450 (CYP450) enzymes via two pathways:[2][3]
-
S-Oxidation: Formation of sulfoxides/sulfones (often Michael acceptors).
-
Epoxidation: Formation of thiophene epoxides (highly reactive electrophiles).[4]
These intermediates covalently bind to hepatic proteins (e.g., CYP enzymes), leading to immune-mediated toxicity or direct necrosis.
Visual Pathway: Thiophene Bioactivation
Caption: Metabolic fate of thiophene.[2][5][6] Path A (S-oxidation) and Path B (Epoxidation) both generate electrophiles that can bind liver proteins unless trapped by Glutathione (GSH).
Protocol: Reactive Metabolite Trapping Assay (GSH Trapping)
Determine if your molecule forms toxic adducts.
Materials:
-
Human Liver Microsomes (HLM).
-
NADPH regenerating system.
-
Trapping Agent: Glutathione (GSH) or N-Acetyl Cysteine (NAC).
Method:
-
Incubation: Incubate Test Compound (10 µM) with HLM (1 mg/mL) and GSH (5 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Start: Initiate with NADPH. Run for 60 mins.
-
Quench: Add ice-cold Acetonitrile. Centrifuge.
-
Analysis: Analyze supernatant via LC-MS/MS (High Res).
-
Search: Look for [M + GSH + O - 2H] or [M + GSH + O] adducts.
-
Interpretation: The detection of a GSH adduct confirms the formation of a reactive intermediate.
-
Mitigation: Block the metabolic "soft spot" by substituting the thiophene ring with Fluorine or Chlorine to prevent oxidation, or replace the thiophene with a safer bioisostere (e.g., Thiazole).
-
References
-
Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450. This paper establishes the fundamental mechanism of S-oxidation versus epoxidation in thiophene toxicity.
-
Guram, A. S., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Thiophene Derivatives. Detailed analysis of catalyst poisoning and ligand effects.
-
Jaladanki, R., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Provides computational insight into the energetics of epoxide vs sulfoxide formation.
-
Toyota, K., et al. (2014). Silica gel-assisted synthesis of benzo[b]thiophenes. Discusses the interaction of thiophenes with silica surfaces and modification techniques.
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. The seminal work on using SPhos/XPhos to overcome heteroatom poisoning.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-(4-Bromophenyl)-2'-thiomethylpropiophenone (BTP-1)
A Guide for Researchers on Addressing Off-Target Effects
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for BTP-1?
BTP-1 is designed as a competitive inhibitor of a specific oncoprotein, "Kinase X," which is implicated in cell proliferation and survival pathways. Its propiophenone scaffold is structured to fit within the ATP-binding pocket of the kinase. However, due to the conserved nature of kinase ATP-binding sites, cross-reactivity with other kinases is a potential and often-observed phenomenon.[1][2]
Q2: My cells are undergoing rapid cell death at concentrations of BTP-1 that are below the reported IC₅₀ for the intended target, Kinase X. Why is this happening?
This is a classic indicator of a potent off-target effect. There are two primary hypotheses:
-
High-Affinity Off-Target Kinase: BTP-1 may be inhibiting one or more other kinases that are critical for cell survival with much greater potency than its intended target.
-
Induction of Alternative Cell Death Pathways: The compound might be initiating a programmed cell death cascade independent of its action on Kinase X, such as necroptosis or caspase-independent apoptosis.[3][4] Small molecules can trigger these pathways by interacting with key regulators like Receptor-Interacting Protein Kinase 1 (RIPK1).
Q3: How can I definitively distinguish between on-target and off-target effects in my cellular assays?
Differentiating these effects is crucial for validating your findings. A multi-pronged approach is recommended:
-
Use a Structurally Unrelated Control: Employ a known, specific inhibitor of Kinase X that has a different chemical scaffold. If this control compound recapitulates the phenotype you observe with BTP-1, the effect is more likely to be on-target.
-
Rescue Experiments: If possible, introduce a mutated, BTP-1-resistant version of Kinase X into your cells. If the cells are no longer sensitive to the compound, the effect is on-target.
-
Knockout/Knockdown Models: Test BTP-1 in a cell line where Kinase X has been genetically removed (e.g., via CRISPR). Any remaining activity of the compound is, by definition, an off-target effect.
Q4: Could the observed off-target effects be specific to certain cell lines?
Absolutely. The expression profile of kinases and other potential binding proteins can vary dramatically between different cell lines.[2] An off-target protein that is highly expressed in one cell line might be absent in another, leading to different phenotypic outcomes. This is why it is critical to confirm key results in multiple, well-characterized model systems.
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental issues with a structured approach to identifying the cause and implementing a solution.
Issue 1: Unexpectedly High Cytotoxicity and Discrepant IC₅₀ Values
You observe potent cell death that does not correlate with the inhibition of Kinase X's downstream signaling markers.
-
Underlying Cause: This strongly suggests BTP-1 is engaging a potent, alternative cell death mechanism or a critical survival kinase. A common off-target of kinase inhibitors is the necroptosis pathway, mediated by RIPK1 and RIPK3.[4][5]
-
Troubleshooting Workflow:
Caption: On-target vs. Off-target pathways of BTP-1.
References
-
MDPI. (2022). A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy. Available at: [Link]
-
PMC. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications. Available at: [Link]
-
ASH Publications. (2005). Caspase-independent cell death in AML: caspase inhibition in vitro with pan-caspase inhibitors or in vivo by XIAP or Survivin does not affect cell survival or prognosis. Available at: [Link]
-
NCBI Bookshelf. (2000). Caspase-Independent Cell Death Mechanisms. Available at: [Link]
-
ACS Publications. (2023). From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. Available at: [Link]
-
PMC. (2022). Potential therapeutic value of necroptosis inhibitor for the treatment of COVID-19. Available at: [Link]
-
Wikipedia. Apoptosis. Available at: [Link]
-
AACR Journals. (2003). Caspase-mediated apoptosis and caspase-independent cell death induced by irofulven in prostate cancer cells. Available at: [Link]
-
Cell Death & Differentiation. (2023). Saracatinib inhibits necroptosis and ameliorates psoriatic inflammation by targeting MLKL. Available at: [Link]
-
ResearchGate. (2015). What are some off targets of Necrostatin 1 other than IDO?. Available at: [Link]
-
Molecular & Cellular Proteomics. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Available at: [Link]
-
Pharmacological Research. (2019). Properties of FDA-approved small molecule protein kinase inhibitors. Available at: [Link]
-
Genes to Cells. (2012). Activity-based kinase profiling of approved tyrosine kinase inhibitors. Available at: [Link]
Sources
- 1. brimr.org [brimr.org]
- 2. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Independent Verification Guide: Thiomethylpropiophenones vs. Methoxy Analogs
Executive Summary
Thiomethylpropiophenones, specifically 4-(methylthio)propiophenone , represent a critical class of intermediates in the synthesis of COX-2 inhibitors, photoinitiators, and serotonin-releasing agents.[1] Their structural similarity to 4-methoxypropiophenone often leads to assumptions of bioisosteric equivalence.[1] However, independent verification reveals significant divergence in lipophilicity, metabolic fate, and synthetic reactivity.
This guide provides a rigorous framework for verifying research findings related to this class, focusing on the differentiation between the thioether (–SMe) and ether (–OMe) moieties. We address the reproducibility crisis by defining self-validating protocols for synthesis and analytical characterization.
Part 1: Chemical Identity & Physicochemical Divergence[1]
The substitution of oxygen with sulfur (bioisosterism) fundamentally alters the electronic and steric landscape of the molecule.[1] Verification begins with establishing these baseline differences.
Table 1: Comparative Physicochemical Profile[1][2]
| Feature | 4-(Methylthio)propiophenone | 4-Methoxypropiophenone | Impact on Verification |
| Molecular Weight | ~180.27 g/mol | 164.20 g/mol | Mass Spec: Distinct molecular ion peaks ( |
| Lipophilicity (cLogP) | ~3.2 - 3.5 (High) | ~2.6 (Moderate) | HPLC: Thio-analog elutes significantly later on C18 columns.[1] |
| Electronic Effect | Reactivity: Thio-analog is less reactive in electrophilic aromatic substitutions.[1] | ||
| Metabolic Fate | S-Oxidation (Sulfoxide/Sulfone) | O-Dealkylation | Tox: Thio-metabolites may retain bioactivity; O-dealkylation usually clears.[1] |
| Physical State | Low-melting solid / Oil | Solid (mp 27-29°C) | Handling: Thio-analog requires precise temp control during filtration.[1] |
Part 2: Synthetic Verification (The "Green" Challenge)
Research often cites Friedel-Crafts acylation as the standard route.[1][2] However, reproducibility issues arise from catalyst poisoning by the sulfur atom. The following protocol validates the synthesis while comparing traditional
Mechanism of Action
The sulfur atom in thioanisole is a "soft" nucleophile that can complex with "hard" Lewis acids like
DOT Diagram 1: Synthetic Validation Workflow
Caption: Comparison of traditional Lewis Acid vs. Zeolite-catalyzed synthesis routes. Method B minimizes sulfur-catalyst poisoning.[1]
Protocol 1: Validated Synthesis (Zeolite Method)
Use this protocol to verify "Green Chemistry" claims in literature.[1]
-
Preparation: Activate Zeolite H-Beta catalyst at 500°C for 4 hours to remove adsorbed water (Critical for reproducibility).
-
Reaction: In a 50 mL round-bottom flask, combine Thioanisole (10 mmol), Propionic Anhydride (12 mmol), and activated Zeolite (0.5 g).
-
Note: Using anhydride instead of chloride prevents HCl generation, which can degrade the thioether.
-
-
Conditions: Reflux at 120°C for 6 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Workup: Filter catalyst (reusable). Wash filtrate with
. Evaporate solvent. -
Purification: Recrystallize from ethanol.
-
Checkpoint: Yield should exceed 85%. If <60%, catalyst activation was insufficient.
Part 3: Analytical & Metabolic Verification[1]
Distinguishing the thiomethyl group from the methoxy group is critical in forensic and metabolic studies. The metabolic pathways diverge significantly, affecting the drug's half-life and toxicity profile.[1]
DOT Diagram 2: Metabolic Fate & Analytical Differentiation
Caption: Divergent metabolic pathways. S-oxidation (left) creates active sulfoxides, whereas O-dealkylation (right) typically inactivates.[1]
Protocol 2: GC-MS Verification Criteria
To differentiate 4-(methylthio)propiophenone from methoxy-analogs or 4-methylpropiophenone.[1]
-
Instrument: Agilent GC-MS (or equivalent) with HP-5MS column.
-
Method: Split injection (1:20), 280°C inlet. Ramp 50°C to 300°C at 15°C/min.
-
Key Fragmentation Markers (EI Source 70eV):
-
Verification Logic: If
180 is absent, check for 196 (Sulfoxide artifact formed in the injector port if temperature >300°C). This is a common source of false negatives in research findings.[1]
Part 4: Toxicology & Safety Context[1]
Warning: Researchers must be aware that 4-(methylthio)propiophenone is a direct precursor to 4-MTA (4-methylthioamphetamine), a controlled substance with high neurotoxicity (serotonin syndrome risk).[1]
-
Research Validity Check: Any study claiming "low toxicity" of the amine derivative should be flagged for immediate scrutiny.[1] The propiophenone intermediate itself is a skin irritant and potent sensitizer due to the sulfur moiety.[1]
-
Handling: All synthesis must occur in a fume hood.[1] Thio-compounds have low odor thresholds; bleach (hypochlorite) should be kept on hand to neutralize spills (oxidizes stench to odorless sulfoxide).[1]
References
-
BenchChem. (2025).[4][7] An In-depth Technical Guide to the Synthesis of 4'-(Methylthio)acetophenone. Retrieved from [1]
-
Yadav, G. D., & Bhagat, R. D. (2025). Experimental and theoretical analysis of Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone using solid acids. Journal of Molecular Catalysis A: Chemical. Retrieved from [1]
-
National Institutes of Health (NIH). (2008). Cytochrome P450 Oxidation of Thiophene-Containing Drugs. Chemical Research in Toxicology. Retrieved from
-
PubChem. (2025).[8] 4'-Methylpropiophenone Compound Summary. National Library of Medicine. Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] 4'-Methoxypropiophenone Product Specification and Safety Data Sheet. Retrieved from [1]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4′-甲氧基苯丙酮 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. policija.si [policija.si]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. p-Methylpropiophenone | C10H12O | CID 21429 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(4-Bromophenyl)-2'-thiomethylpropiophenone proper disposal procedures
Executive Safety Directive
Immediate Action Required: Treat 3-(4-Bromophenyl)-2'-thiomethylpropiophenone as a High-Hazard Halogenated Organic Waste .[1]
As researchers, we often default to "General Organic Waste" for ketones.[1] Do not make this mistake here. The presence of the bromine atom and the thiomethyl (sulfur) group fundamentally alters the disposal pathway. This compound requires a waste stream capable of handling halogenated species (to prevent dioxin formation during incineration) and sulfur compounds (to manage SOx emissions).
Critical Prohibition:
-
NEVER mix with strong oxidizers (e.g., Nitric Acid, Peroxides).[1] The thiomethyl group (-S-CH₃) is easily oxidized to sulfoxides or sulfones, a reaction that can be uncontrollably exothermic.[1]
-
NEVER dispose of down the drain. This is an aquatic toxin and a regulatory violation.
Chemical Hazard & Waste Profile
To ensure safety, we must understand the why behind the protocol. This compound presents a "Triple Threat" functionality that dictates its waste stream.
| Functional Group | Hazard Characteristic | Disposal Implication |
| Aryl Bromide (Ar-Br) | Halogenated Organic | Mandatory Segregation: Must go into "Halogenated Waste" containers.[2] Incineration requires scrubbers to neutralize HBr gas. |
| Thiomethyl (-S-CH₃) | Sulfide/Thioether | Stench & Reactivity: Potential methanethiol generation. Incompatible with oxidizers. Requires "Sulfur-Containing" label for incinerator operators. |
| Propiophenone (Ketone) | Combustible/Irritant | Solvent Compatibility: Compatible with standard organic solvents (Acetone, DCM) for rinsing, but dictates the flammability rating.[1] |
Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system. If you cannot complete a step (e.g., you lack the correct container), stop and rectify the logistics before proceeding.
Scenario A: Solid Waste (Pure Substance)
Applicable for: Expired shelf stocks, degradation products, or excess solid reagent.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Transfer: Transfer the solid carefully to avoid dust generation. If the compound is a lachrymator (tear-inducing), this must be done inside a fume hood.[1]
-
Decontamination: Wipe the exterior of the original container with a solvent-dampened Kimwipe (Acetone or Dichloromethane). Place the Kimwipe into the same solid waste container.
-
Sealing: Screw the lid tight. Tape the lid with electrical or duct tape to prevent accidental loosening during transport.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: Reaction byproducts dissolved in solvents.
-
Segregation Check:
-
If dissolved in Halogenated Solvents (DCM, Chloroform): Dispose in Halogenated Waste .[1]
-
If dissolved in Non-Halogenated Solvents (Ethyl Acetate, Methanol): STILL Dispose in Halogenated Waste .[1]
-
Reasoning: The solute (the brominated compound) contaminates the entire volume. The entire mixture is now classified as halogenated.
-
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize carefully before bottling to prevent pressure buildup.[1]
-
Bulking: Pour into the approved "Halogenated Organic Waste" carboy (typically yellow-walled or specifically labeled). Leave 10% headspace for expansion.
Labeling & Documentation Strategy
Improper labeling is the #1 cause of disposal accidents. Use the following template to ensure downstream safety.
Waste Tag Requirements:
-
Chemical Name: Write out fully: "3-(4-Bromophenyl)-2'-thiomethylpropiophenone". NO ABBREVIATIONS (e.g., do not write "BTP").
-
Hazards: Check boxes for:
-
Constituents:
Logic Flow: The Segregation Decision Matrix
The following diagram illustrates the critical decision-making process for segregating this specific chemical. Note the "Hard Stop" at Oxidizers.
Caption: Decision matrix for segregating brominated thio-ketones. Note the critical intervention point for oxidizer contamination.
Regulatory Compliance (RCRA Context)
While this specific molecule may not be explicitly listed on the EPA "P-List" or "U-List" (unless it is a specific trade-named pesticide/pharmaceutical), it is regulated by characteristic :
-
Toxicity (TC): Due to the halogenated benzene ring, it must be treated as toxic waste.
-
Halogen Content: Under RCRA, mixing halogenated waste with non-halogenated waste often forces the entire volume to be treated as the more expensive halogenated stream.
-
Destruction Method: The only compliant destruction method is High-Temperature Incineration at a permitted facility equipped with acid gas scrubbers (to capture HBr and SO₂).
Spill Response: If spilled outside a hood:
-
Evacuate the immediate area (potential for dust inhalation).[7][8][9]
-
PPE: Double nitrile gloves, lab coat, and N95/P100 respirator (if dust is visible).[1]
-
Cleanup: Cover with a solvent-dampened pad (to prevent dust) or use a dedicated chemical spill kit. Do not dry sweep.[10]
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[3] [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Chapter 8: Management of Waste. [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. ethz.ch [ethz.ch]
- 3. epa.gov [epa.gov]
- 4. matrixscientific.com [matrixscientific.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. wku.edu [wku.edu]
- 7. aaronchem.com [aaronchem.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. chemscene.com [chemscene.com]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
